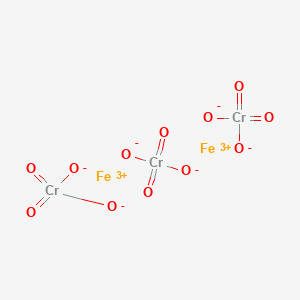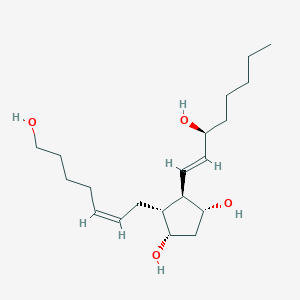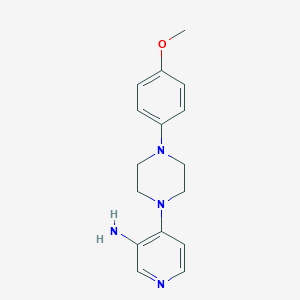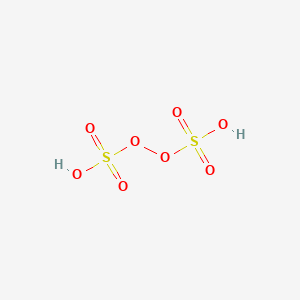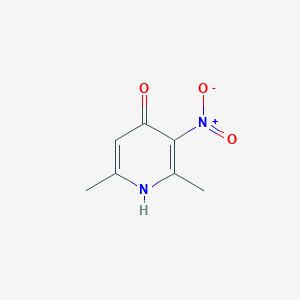
2,6-二甲基-3-硝基吡啶-4-醇
描述
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 2,6-dimethyl-3-nitropyridin-4-ol, often involves complex pathways that can include nitration, reduction, and other functional group transformations. A notable example in the realm of related compounds is the preparation of unsymmetrical bipyridyl ligands through coupling and nitration reactions, highlighting the intricate steps needed to introduce nitro groups into pyridine rings while controlling the position and number of substituents (Long et al., 1993).
Molecular Structure Analysis
Molecular structure analysis of nitropyridine derivatives has been conducted using density functional theory (DFT) and X-ray crystallography. These analyses reveal the optimized geometric parameters, such as bond lengths and angles, which are crucial for understanding the compound's reactivity and physical properties. For instance, a characterization study using DFT calculations provided insights into the vibrational frequencies, thermodynamic properties, and optimized molecular structures of a closely related compound, showcasing the utility of theoretical methods in elucidating structural details of nitropyridines (Yıldırım et al., 2011).
Chemical Reactions and Properties
Nitropyridine derivatives undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which can significantly alter their chemical properties. The reactivity patterns of these compounds are influenced by the nitro group's electron-withdrawing effect and the positions of other substituents on the pyridine ring. These characteristics facilitate the synthesis of complex molecules with desired properties for specific applications. A study on the nucleophilic reactions of electron-deficient pyridone derivatives exemplifies the regioselective synthesis strategies that can be employed to introduce different substituents onto the pyridine ring, showcasing the versatility of nitropyridines in organic synthesis (Tohda et al., 1994).
科学研究应用
-
Synthesis and Reactions
- Field : Organic Chemistry
- Application : 2,6-Dimethyl-3-nitropyridin-4-ol is used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have been used to synthesize a variety of compounds .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
-
Pesticides and Medicines Synthesis
- Field : Medicinal Chemistry
- Application : 2,6-Dimethyl-3-nitropyridin-4-ol is used as a synthetic intermediate for new pesticides and medicines .
- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3–H2SO4 mixed acid as the nitration reagent is usually exothermic .
- Results : The specific results or outcomes of this application are not provided in the source .
安全和危害
属性
IUPAC Name |
2,6-dimethyl-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUZTQOCSCVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338455 | |
| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitropyridin-4-ol | |
CAS RN |
13603-45-7 | |
| Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


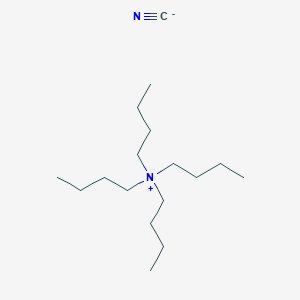
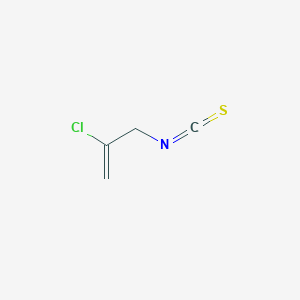
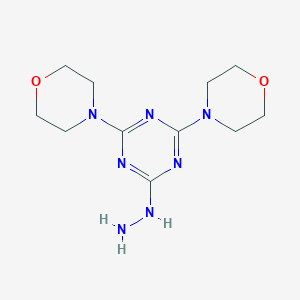
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)

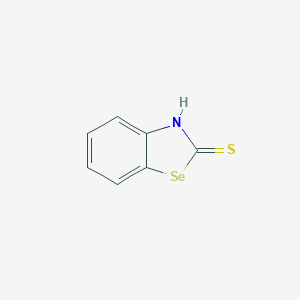
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
